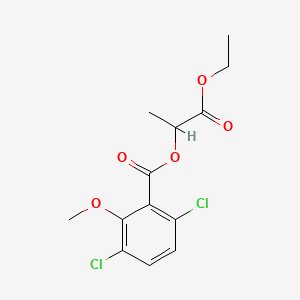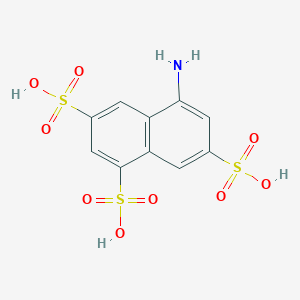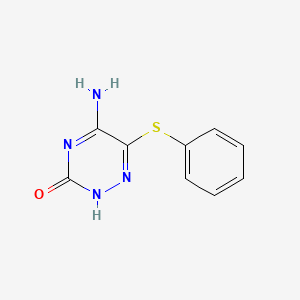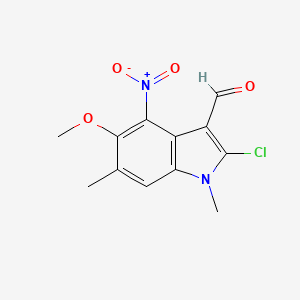
2-Benzamidoacetic acid; 1-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzamidoacetic acid; 1-phenylpiperazine: is a compound that combines two distinct chemical entities: 2-Benzamidoacetic acid and 1-phenylpiperazine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The combination of these two molecules results in unique chemical properties that can be exploited for different scientific and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzamidoacetic acid; 1-phenylpiperazine involves several steps. One common method for synthesizing 1-phenylpiperazine is through the cyclization of aniline and bis-(2-chloroethyl)amine hydrochloride. This reaction is typically carried out at high temperatures ranging from 160°C to 250°C, resulting in the formation of N-phenylpiperazine hydrochloride. The reaction mixture is then treated with an alkaline aqueous solution to obtain the crude product, which is purified through reduced pressure distillation to achieve high purity .
Industrial Production Methods
Industrial production of 1-phenylpiperazine follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing waste and cost. The use of high-performance liquid chromatography (HPLC) ensures that the final product meets the required purity standards for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzamidoacetic acid; 1-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-Benzamidoacetic acid can lead to the formation of benzamidoacetic acid derivatives, while reduction can yield amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Benzamidoacetic acid; 1-phenylpiperazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an intestinal permeation enhancer, improving the absorption of macromolecular therapeutics across the intestinal epithelium
Medicine: Investigated for its potential therapeutic effects, including its role in enhancing drug delivery and its minimal cytotoxicity compared to other molecules
Wirkmechanismus
The mechanism of action of 2-Benzamidoacetic acid; 1-phenylpiperazine involves its interaction with molecular targets and pathways. For example, 1-phenylpiperazine has been shown to enhance transepithelial transport by interacting with the intestinal epithelium, facilitating the absorption of therapeutic molecules. This interaction is mediated through the modulation of tight junctions and the enhancement of paracellular transport .
Vergleich Mit ähnlichen Verbindungen
2-Benzamidoacetic acid; 1-phenylpiperazine can be compared with other similar compounds, such as:
- 1-Methyl-4-phenylpiperazine
- 1-(4-Methylphenyl)piperazine
- 2-Substituted chiral piperazines
These compounds share similar structural features but differ in their specific chemical properties and applications. For example, 1-methyl-4-phenylpiperazine and 1-(4-methylphenyl)piperazine have been shown to have lower toxicity compared to 1-phenylpiperazine, making them promising candidates for future applications .
Conclusion
This compound is a compound with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical properties and potential for enhancing drug delivery make it a valuable compound for scientific research and industrial applications. Further studies are needed to fully understand its mechanism of action and to explore its potential in various fields.
Eigenschaften
CAS-Nummer |
23168-21-0 |
|---|---|
Molekularformel |
C19H23N3O3 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
2-benzamidoacetic acid;1-phenylpiperazine |
InChI |
InChI=1S/C10H14N2.C9H9NO3/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;11-8(12)6-10-9(13)7-4-2-1-3-5-7/h1-5,11H,6-9H2;1-5H,6H2,(H,10,13)(H,11,12) |
InChI-Schlüssel |
WKJVEMCRAROVGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Indole, 6-[(4-fluorophenyl)methyl]-2,3-dihydro-3,3-dimethyl-](/img/structure/B13996236.png)
![4-[[4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride](/img/structure/B13996239.png)
![4-Chloro-n-[3-(4-chlorophenyl)-3-oxo-2-phenylpropanoyl]benzamide](/img/structure/B13996240.png)





![2-(2-Hydroxynaphthalen-1-yl)-3-[2-[2-(2-hydroxynaphthalen-1-yl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one](/img/structure/B13996284.png)


![{2-[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethyl}phosphonic acid](/img/structure/B13996312.png)
